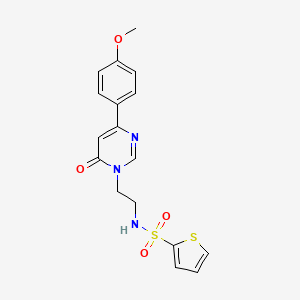

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-11-16(21)20(12-18-15)9-8-19-26(22,23)17-3-2-10-25-17/h2-7,10-12,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDSKIOMFREBOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups.

Mode of Action

Based on its structural similarity to other sulfonamides, it may act as a competitive inhibitor of certain enzymes, disrupting normal cellular processes

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it could affect a variety of pathways, particularly those involving the targeted enzymes. More research is needed to elucidate these effects.

Pharmacokinetics

As a sulfonamide derivative, it may be readily absorbed orally, like many other sulfonamides. Its distribution, metabolism, and excretion would depend on its specific chemical structure and may differ from other sulfonamides.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could have a wide range of effects, from inhibiting enzyme activity to disrupting cellular processes

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could either inhibit or enhance the compound’s action.

Biological Activity

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H20N4O3S

- Molecular Weight : 432.5 g/mol

- CAS Number : 1796947-41-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating potential anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. A study reported the synthesis and evaluation of thiadiazole sulfonamide derivatives, revealing that modifications in the sulfonamide group can enhance anticancer activity by targeting specific cellular pathways .

The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.

- Interference with DNA Synthesis : The pyrimidinyl structure can mimic nucleobases, potentially interfering with DNA replication and repair mechanisms.

Study 1: Anticancer Properties

A comprehensive study focused on a series of thiadiazole sulfonamides demonstrated that the introduction of a methoxyphenyl group significantly increased cytotoxicity against breast cancer cell lines. The IC50 values for these compounds were determined using MTT assays, showcasing promising results with values as low as 10 µM for certain derivatives .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | MCF-7 (Breast) |

| B | 15 | HeLa (Cervical) |

| C | 25 | A549 (Lung) |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that derivatives with similar structural features exhibited significant inhibition zones, particularly against Gram-positive bacteria .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidinone Derivatives

Compound 1 : 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()

- Structure: Pyrimidinone with a 4-methyl group and a thioether-linked acetamide.

- Key Differences: Substituent on pyrimidinone: Methyl (Compound 1) vs. 4-methoxyphenyl (Target). Linkage: Thioether-acetamide (Compound 1) vs. ethyl-sulfonamide (Target).

- Synthesis : Both use alkylation strategies (e.g., chloroacetamides), but the target compound employs a thiophene sulfonamide group, requiring specialized sulfonylation steps .

Compound 2 : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Structure : Pyrimidine with fluorophenyl, hydroxymethyl, and methanesulfonamide groups.

- Key Differences :

- Substituents: Fluorophenyl and hydroxymethyl (Compound 2) vs. methoxyphenyl (Target).

- Sulfonamide position: Directly attached to pyrimidine (Compound 2) vs. via ethyl-thiophene (Target).

Sulfonamide-Containing Analogues

Compound 3 : N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8, )

- Structure: Pyrimidine with diethylamino and methyl groups, linked to a methoxybenzenesulfonamide.

- Key Differences: Pyrimidine substituents: Diethylamino and methyl (Compound 3) vs. methoxyphenyl (Target). Sulfonamide group: Benzene-based (Compound 3) vs. thiophene-based (Target).

- Electronic Properties : The thiophene ring in the target compound introduces π-electron density differences, which may alter interaction with charged or aromatic residues in biological targets .

Compound 4 : N-(2-Chlorophenyl)-2-[[5-(4-Methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide ()

- Structure: Pyrimidinone with tosyl (4-methylphenylsulfonyl) and thioacetamide groups.

- Key Differences: Substituents on pyrimidinone: Tosyl (Compound 4) vs. methoxyphenyl (Target). Linkage: Thioacetamide (Compound 4) vs. ethyl-sulfonamide (Target).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.